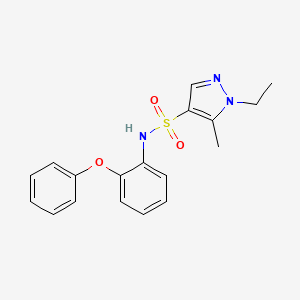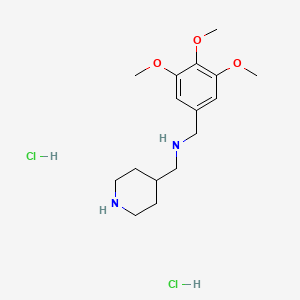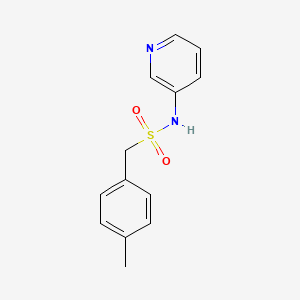![molecular formula C15H14N2O4S2 B4753303 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)
3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid
Overview
Description
3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to inhibit the growth of cancer cells and induce cell death in vitro. In animal models, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has also been shown to inhibit tumor growth and reduce tumor size. In inflammation research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In diabetes research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Mechanism of Action
The mechanism of action of 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. In diabetes research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in different research areas. In cancer research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In diabetes research, 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 has been shown to improve glucose uptake and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
One advantage of using 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its synthetic nature, which allows for easy modification and optimization. However, one limitation of using 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid 1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and efficacy. Additionally, further preclinical and clinical studies are needed to evaluate its potential therapeutic applications in humans.
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(19)14-13(6-8-22-14)23(20,21)17-7-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,6,8-9,16-17H,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHXEZCESWOZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4753221.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4753222.png)

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4753238.png)
![2-cyano-3-[4-(dipropylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4753242.png)
![N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4753248.png)
![3-amino-N-1,3-thiazol-2-yl-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4753268.png)
![N-ethyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4753278.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)
![1-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4753301.png)

